Strategic Utilization of 3-Bromo-4-methyl-N-(propan-2-yl)aniline in Advanced Medicinal Chemistry
Strategic Utilization of 3-Bromo-4-methyl-N-(propan-2-yl)aniline in Advanced Medicinal Chemistry
Executive Summary
In modern drug discovery, the rapid generation of structural complexity relies heavily on the strategic selection of bifunctional building blocks. 3-Bromo-4-methyl-N-(propan-2-yl)aniline (CAS 298185-50-9) represents a highly specialized intermediate designed for divergent synthesis. Featuring an electrophilic aryl bromide and a sterically hindered nucleophilic secondary amine, this molecule offers orthogonal reactivity profiles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale in drug design, and validated step-by-step methodologies for its application in palladium-catalyzed cross-coupling workflows.
Physicochemical Profiling & Quantitative Data
Understanding the baseline physical properties of CAS 298185-50-9 is critical for predicting its behavior in organic solvents and its stability under catalytic conditions. The data below summarizes its core attributes[1].
| Property | Value / Description |
| Chemical Name | 3-Bromo-4-methyl-N-(propan-2-yl)aniline |
| Synonym | 3-Bromo-N-isopropyl-4-methylaniline |
| CAS Registry Number | 298185-50-9 |
| Molecular Formula | C₁₀H₁₄BrN |
| Molecular Weight | 228.13 g/mol |
| Purity Standard | ≥95% |
| Physical Form | Liquid |
| InChIKey | OAIZUIJUSWRJEM-UHFFFAOYSA-N |
| Storage Conditions | 2–8°C, protect from ambient light |
Structural Rationale & Causality in Drug Design
The architecture of 3-bromo-4-methyl-N-(propan-2-yl)aniline is not arbitrary; each functional group serves a distinct, calculated purpose in medicinal chemistry and synthetic planning:
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The N-Isopropyl Group (Steric Tuning & Lipophilicity): The bulky isopropyl moiety restricts the conformational flexibility of the nitrogen lone pair. In active pharmaceutical ingredients (APIs), this modification is frequently employed to modulate the amine's basicity (pKa) and increase the overall lipophilicity (LogP), thereby enhancing blood-brain barrier (BBB) penetration or cellular membrane permeability. Synthetically, this steric bulk is highly advantageous: it prevents unwanted over-alkylation and suppresses the amine's ability to poison transition-metal catalysts during reactions at the bromide site.
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The 4-Methyl Group (The "Magic Methyl" Effect): Positioned para to the amine, this methyl group blocks one of the most common sites of cytochrome P450-mediated oxidative metabolism. Incorporating a methyl group at a metabolic hotspot can dramatically decrease the clearance rate and increase the in vivo half-life (t₁/₂).
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The 3-Bromo Group (Electrophilic Handle): The aryl bromide serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid installation of diverse aryl, heteroaryl, or alkyl substituents.
Fig 1. Orthogonal reactivity profile of 3-bromo-4-methyl-N-(propan-2-yl)aniline.
Advanced Synthetic Workflows
To harness the full potential of this building block, researchers must employ highly specific catalytic systems. The following protocols are designed as self-validating systems, ensuring reproducibility and high yields.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the C3-bromide while leaving the secondary N-isopropylamine intact. Causality: Using a bulky, electron-rich biarylphosphine ligand like SPhos accelerates the oxidative addition of the aryl bromide and promotes rapid reductive elimination. This kinetic advantage allows the cross-coupling to outcompete any potential catalyst poisoning by the unprotected secondary amine[2].
Step-by-Step Methodology:
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Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methyl-N-(propan-2-yl)aniline (1.0 mmol, 228 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).
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Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure N₂ (repeat 3 times).
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Solvent Addition: Inject degassed Toluene/H₂O (10:1 v/v, 5.0 mL) via syringe. The biphasic nature aids in dissolving the inorganic base while maintaining organic solubility for the catalyst[3].
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Reaction: Heat the mixture to 90°C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4–6 hours.
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Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. The reaction is complete when the characteristic isotopic doublet of the starting bromide (m/z 228.0 and 230.0, 1:1 ratio) is reduced to <1% relative area. If incomplete, verify system inertness and spike with an additional 1 mol% Pd(OAc)₂.
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Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the biaryl product.
Protocol B: Buchwald-Hartwig Amination (N-Arylation)
Objective: N-arylation of the sterically hindered secondary amine with an external aryl chloride. (Note: To prevent oligomerization, this is typically performed after the internal C3-bromide has been functionalized). Causality: The N-isopropyl group is highly hindered. Standard first-generation catalysts (e.g., Pd(PPh₃)₄) will fail to promote coupling[4]. Employing the RuPhos ligand—specifically designed to accommodate bulky secondary amines—ensures high turnover numbers and prevents undesired β-hydride elimination[5].
Step-by-Step Methodology:
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Preparation: In a glovebox, charge a vial with the functionalized N-isopropyl derivative (1.0 mmol), the target aryl chloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), RuPhos (0.08 mmol, 37.3 mg), and NaOtBu (1.5 mmol, 144 mg).
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Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL). Seal the vial with a PTFE-lined cap and remove from the glovebox.
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Reaction: Heat the mixture at 100°C for 8–12 hours.
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Self-Validation Check: Monitoring sterically hindered aminations via TLC can be misleading due to co-elution. Utilize GC-FID or LC-MS. A successful coupling will show the complete consumption of the aryl chloride and the formation of a highly lipophilic tertiary amine product. If dehalogenation of the aryl chloride is observed as a major side product, it indicates trace moisture; ensure all reagents and solvents are strictly anhydrous.
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Workup: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
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Purification: Purify via reverse-phase HPLC or silica gel chromatography.
Mechanistic Pathways
The success of the aforementioned protocols relies on the precise orchestration of the palladium catalytic cycle. The diagram below illustrates the fundamental steps of the Buchwald-Hartwig amination[6].
Fig 2. Palladium-catalyzed Buchwald-Hartwig amination cycle for hindered amines.
Safety, Handling, and EHS Compliance
Adherence to strict Environmental, Health, and Safety (EHS) protocols is mandatory when handling halogenated anilines. According to standardized Safety Data Sheets (SDS), CAS 298185-50-9 carries specific hazard classifications[7]:
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GHS Classification:
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Acute Toxicity, Oral (Category 4) - H302 (Harmful if swallowed)
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Skin Irritation (Category 2) - H315 (Causes skin irritation)
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Eye Irritation (Category 2A) - H319 (Causes serious eye irritation)
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Specific Target Organ Toxicity, Single Exposure (Category 3) - H335 (May cause respiratory irritation)
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Signal Word & Pictogram: Warning (GHS07)[1].
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Personal Protective Equipment (PPE): Handling requires standard laboratory PPE, including chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat. All transfers and reactions must be conducted within a certified chemical fume hood to prevent inhalation of vapors[7].
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Spill Response: In the event of a spill, absorb the liquid with finely-powdered liquid-binding materials (e.g., diatomite or universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol, and dispose of all contaminated materials according to local hazardous waste regulations[7].
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.[Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling. PMC - National Institutes of Health. [Link]
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Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
Sources
- 1. 3-Bromo-4-methyl-n-(propan-2-yl)aniline | 298185-50-9 [sigmaaldrich.com]
- 2. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System | MDPI [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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